1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
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Overview
Description
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a dioxane ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea typically involves the reaction of 2-bromophenyl isocyanate with 2,2-dimethyl-4-phenyl-1,3-dioxane-5-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the urea group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
- 1-(2-fluorophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
- 1-(2-methylphenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea
Uniqueness
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.
Properties
Molecular Formula |
C19H21BrN2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-(2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)urea |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2)24-12-16(17(25-19)13-8-4-3-5-9-13)22-18(23)21-15-11-7-6-10-14(15)20/h3-11,16-17H,12H2,1-2H3,(H2,21,22,23) |
InChI Key |
ZVELNGXIEZFZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C |
Origin of Product |
United States |
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